molecular formula C26H17N5 B12554699 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile CAS No. 143255-97-4

3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile

Cat. No.: B12554699
CAS No.: 143255-97-4
M. Wt: 399.4 g/mol
InChI Key: WTIANLJHFLRELO-UHFFFAOYSA-N
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Description

3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability, high glass transition temperature, and efficient hole-transporting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile typically involves Suzuki coupling reactions. This method uses commercially available starting materials such as 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and various aryl halide derivatives. The reaction conditions often include the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism by which 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile exerts its effects primarily involves its ability to transport holes efficiently. The carbazole moiety acts as an electron donor, while the tetracarbonitrile groups serve as electron acceptors. This donor-acceptor interaction facilitates charge transfer and enhances the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile stands out due to its unique combination of high thermal stability, efficient hole-transporting properties, and versatility in various chemical reactions. Its ability to act as both a donor and acceptor makes it particularly valuable in the field of organic electronics .

Properties

CAS No.

143255-97-4

Molecular Formula

C26H17N5

Molecular Weight

399.4 g/mol

IUPAC Name

3-(4-carbazol-9-ylbutyl)benzene-1,2,4,5-tetracarbonitrile

InChI

InChI=1S/C26H17N5/c27-14-18-13-19(15-28)24(17-30)20(23(18)16-29)7-5-6-12-31-25-10-3-1-8-21(25)22-9-2-4-11-26(22)31/h1-4,8-11,13H,5-7,12H2

InChI Key

WTIANLJHFLRELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCC4=C(C(=CC(=C4C#N)C#N)C#N)C#N

Origin of Product

United States

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